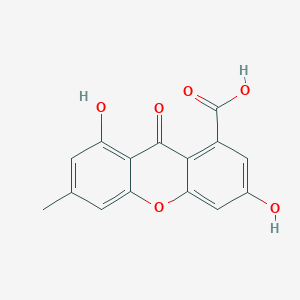

3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid

CAS No.: 98973-45-6

Cat. No.: VC16506348

Molecular Formula: C15H10O6

Molecular Weight: 286.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98973-45-6 |

|---|---|

| Molecular Formula | C15H10O6 |

| Molecular Weight | 286.24 g/mol |

| IUPAC Name | 3,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylic acid |

| Standard InChI | InChI=1S/C15H10O6/c1-6-2-9(17)13-10(3-6)21-11-5-7(16)4-8(15(19)20)12(11)14(13)18/h2-5,16-17H,1H3,(H,19,20) |

| Standard InChI Key | XSPSQSXYKJASKD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)C(=O)O)O)O |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s core structure consists of a xanthene backbone (a dibenzopyran system) fused with a γ-pyrone ring. Key functional groups include:

-

Hydroxyl groups at C3 and C8, contributing to hydrogen-bonding capabilities and redox activity.

-

Methyl group at C6, enhancing hydrophobicity and influencing steric interactions.

-

Keto group at C9, enabling resonance stabilization and participation in tautomeric equilibria.

-

Carboxylic acid at C1, providing pH-dependent ionization and metal-chelating properties .

The systematic IUPAC name, 3,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylic acid, precisely describes this arrangement. Its SMILES notation (CC1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)C(=O)O)O)O) and InChI key (XSPSQSXYKJASKD-UHFFFAOYSA-N) further standardize its chemical identity .

Table 1: Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₅H₁₀O₆ |

| Molecular weight | 286.24 g/mol |

| Topological polar surface | 104.00 Ų |

| LogP (XlogP) | 2.70 |

| Hydrogen bond donors | 3 |

| Hydrogen bond acceptors | 5 |

| Rotatable bonds | 1 |

Natural Occurrence and Biosynthesis

Biological Sources

3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid is primarily isolated from fungal species, including:

-

Microdiplodia spp., known for producing bioactive secondary metabolites.

-

Aspergillus sydowii, a marine-derived fungus with a rich repertoire of xanthones.

These organisms synthesize the compound via the shikimate pathway, where polyketide synthases (PKS) catalyze the condensation of malonyl-CoA and methylmalonyl-CoA units. Subsequent oxidative modifications, including hydroxylation and methylation, yield the final structure.

Biosynthetic Pathway

-

Polyketide chain assembly: PKS enzymes generate a tetracyclic intermediate.

-

Oxidative cyclization: Aromatic rings form via intramolecular aldol condensation.

-

Post-modification steps:

-

Hydroxylation at C3 and C8 by cytochrome P450 monooxygenases.

-

Methylation at C6 via S-adenosylmethionine (SAM)-dependent transferases.

-

Carboxylic acid formation through oxidation of a prenyl side chain.

-

Synthesis and Chemical Reactivity

Synthetic Routes

Laboratory synthesis typically involves:

-

Friedel-Crafts acylation: Phenolic precursors react with aldehydes under acidic conditions to form the xanthene core.

-

Oxidative coupling: Electron-rich aromatic rings undergo dimerization in the presence of FeCl₃ or Mn(OAc)₃.

-

Functional group manipulation: Selective protection/deprotection of hydroxyl groups ensures regioselective modifications.

Example Synthesis Protocol:

-

Condense 2,4-dihydroxybenzoic acid with 3-methylcyclohexenone in H₂SO₄.

-

Oxidize the intermediate with CrO₃ to introduce the keto group.

-

Demethylate using BBr₃ to yield the final product.

Reactivity Profile

The compound participates in reactions characteristic of polyphenols and carboxylic acids:

-

Esterification: Reacts with alcohols to form esters (e.g., methyl ester derivative, CAS 85003-85-6) .

-

Chelation: Binds divalent cations (Fe²⁺, Cu²⁺) via hydroxyl and carboxylate groups.

-

Oxidation: Generates quinone derivatives under alkaline conditions .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (logP = 2.70) .

-

Thermal stability: Decomposes above 260°C without melting, as indicated by predicted boiling points .

Table 2: Predicted ADMET Properties

| Property | Value |

|---|---|

| Human intestinal absorption | 96.02% probability |

| Blood-brain barrier permeation | 85% exclusion |

| CYP2C9 inhibition | 65.13% probability |

| P-glycoprotein substrate | 91.74% probability |

Applications in Scientific Research

Pharmacological Development

-

Lead compound: Serves as a scaffold for designing anti-inflammatory and anticancer agents.

-

Drug delivery: Carboxylic acid moiety facilitates conjugation to nanoparticles for targeted therapy.

Biochemical Tools

-

Proteomics: Chelates metal ions in affinity chromatography for protein purification.

-

Enzyme assays: Acts as a substrate analog in kinetic studies of oxidoreductases .

Comparative Analysis with Related Xanthones

Table 3: Structural and Functional Comparison

| Compound | Key Differences | Bioactivity |

|---|---|---|

| 9-Hydroxyxanthone | Lacks carboxylic acid group | Weak antioxidant |

| 4-Hydroxyvertixanthone | Additional hydroxyl at C4 | Enhanced antimicrobial |

| Methyl ester derivative (CAS 85003-85-6) | Esterified carboxylic acid | Improved lipid solubility |

Future Perspectives

Research Gaps

-

In vivo pharmacokinetics: Clarify absorption, distribution, and metabolism pathways.

-

Clinical trials: Evaluate efficacy in models of oxidative stress-related diseases.

Technological Integration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume